molecular formula C10H10FNO3 B8332795 ({[1-(4-Fluorophenyl)ethylidene]amino}oxy)acetic acid

({[1-(4-Fluorophenyl)ethylidene]amino}oxy)acetic acid

Cat. No. B8332795
M. Wt: 211.19 g/mol
InChI Key: SGELPYLCUDBMQR-UHFFFAOYSA-N
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Patent
US09375009B2

Procedure details

To a solution of ethyl({[1-(4-fluorophenyl)ethylidene]amino}oxy)acetate (8.7 g) in a mixture of 50 ml of tetrahydrofuran and 10 ml of water was added, at 20° C., lithium hydroxide monohydrate (2.3 g) and the mixture was stirred at this temperature for 18 hours. Subsequently, the mixture was stirred into ice-cold 10% hydrochloric acid and extracted twice with ethyl acetate (50 ml each time). The combined organic phases were dried over sodium sulphate and concentrated. Purification by column chromatography on silica gel with a solvent gradient from 0:100 methanol/dichloromethane to 60:0 methanol/dichloromethane gave ({[1-(4-fluorophenyl)ethylidene]amino}oxy)acetic acid (2.9 g).
Name
ethyl({[1-(4-fluorophenyl)ethylidene]amino}oxy)acetate
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
2.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:17])[CH2:5][O:6][N:7]=[C:8]([C:10]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=1)[CH3:9])C.O.[OH-].[Li+]>O1CCCC1.O>[F:16][C:13]1[CH:14]=[CH:15][C:10]([C:8](=[N:7][O:6][CH2:5][C:4]([OH:17])=[O:3])[CH3:9])=[CH:11][CH:12]=1 |f:1.2.3|

Inputs

Step One
Name
ethyl({[1-(4-fluorophenyl)ethylidene]amino}oxy)acetate
Quantity
8.7 g
Type
reactant
Smiles
C(C)OC(CON=C(C)C1=CC=C(C=C1)F)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
lithium hydroxide monohydrate
Quantity
2.3 g
Type
reactant
Smiles
O.[OH-].[Li+]
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added, at 20° C.
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate (50 ml each time)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel with a solvent gradient from 0:100 methanol/dichloromethane to 60:0 methanol/dichloromethane

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(C)=NOCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: CALCULATEDPERCENTYIELD 37.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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